2,6-Bis(4-methylpyridin-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Overview
Description
2,6-Bis(4-methylpyridin-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone is a complex organic compound with the molecular formula C22H14N4O4 This compound is characterized by its unique structure, which includes a pyrrolo[3,4-f]isoindole core substituted with two 4-methylpyridin-2-yl groups
Preparation Methods
The synthesis of 2,6-Bis(4-methylpyridin-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone typically involves multiple steps. One common method starts with the treatment of pyromellitic dianhydride with potassium cyanate in dimethylformamide (DMF) under reflux conditions to form pyromellitic diimide . This intermediate is then reacted with ethyl chloroacetate in refluxing absolute ethanol to yield diethyl 2,2′-[1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl]diacetate . Subsequent treatment with excess hydrazine hydrate (80%) produces 2,2′-[1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl]diacetohydrazide . This compound is then condensed with substituted pyridine-2-carbaldehydes in ethanol in the presence of a catalytic amount of glacial acetic acid, followed by cyclization with thioglycolic acid in the presence of zinc chloride to produce the final product .
Chemical Reactions Analysis
2,6-Bis(4-methylpyridin-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings, where various substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Bis(4-methylpyridin-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Bis(4-methylpyridin-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions . Additionally, its interaction with biological molecules can modulate biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2,6-Bis(4-methylpyridin-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone include:
- 2,6-Bis(2-(4-chlorophenyl)ethyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone
- 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and applications
Properties
IUPAC Name |
2,6-bis(4-methylpyridin-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O4/c1-11-3-5-23-17(7-11)25-19(27)13-9-15-16(10-14(13)20(25)28)22(30)26(21(15)29)18-8-12(2)4-6-24-18/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDOXXTZKCOGOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=NC=CC(=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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